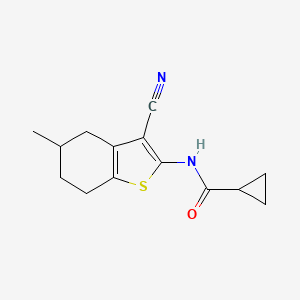![molecular formula C24H26N4OS B2781550 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-20-3](/img/structure/B2781550.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural features including a 3,4-dihydroisoquinoline, a phenyl ring, a thiazolo[3,2-b][1,2,4]triazol ring, and an alcohol group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and thiazolo[3,2-b][1,2,4]triazol rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 3,4-dihydroisoquinoline and thiazolo[3,2-b][1,2,4]triazol rings, as well as the alcohol group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the alcohol group could make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including some related to the compound , highlights their potential antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2010).
Anticonvulsant Agents
Zhang et al. (2016) synthesized novel series of 3,4-dihydroisoquinolin with heterocycle derivatives and evaluated them for anticonvulsant activity. One derivative showed significant anticonvulsant activity in tests, with a protective index suggesting it might be useful as an anticonvulsant agent (Zhang et al., 2016).
Antibacterial Activity
A study by Zeydi et al. (2017) on [1,2,4]triazolo[1,5-c]quinazoline derivatives demonstrated their synthesis and evaluation as antibacterial agents. These compounds were screened for activity against various bacteria, showcasing the antibacterial potential of triazoloquinazoline derivatives (Zeydi et al., 2017).
Dye-Sensitized Solar Cells
Lee et al. (2013) explored triazoloisoquinoline-based dyes as potential materials for dye-sensitized solar cells (DSSCs). They synthesized organic dyestuffs containing triazoloisoquinoline, aiming to improve DSSC efficiency by enhancing absorption in the blue part of the visible spectrum (Lee et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-15(2)17-8-10-19(11-9-17)21(22-23(29)28-24(30-22)25-16(3)26-28)27-13-12-18-6-4-5-7-20(18)14-27/h4-11,15,21,29H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKFSFLFIVCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2781467.png)

![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2781474.png)
![3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
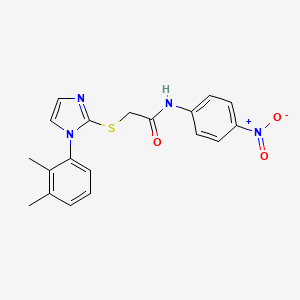
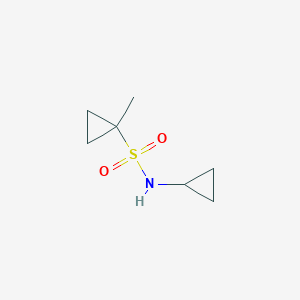
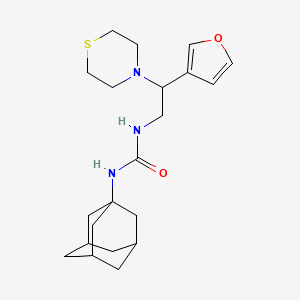
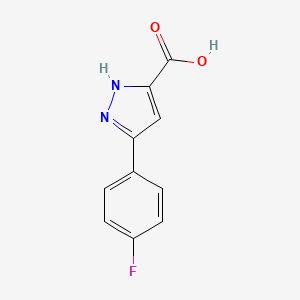
![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
